molecular formula C20H27NO3 B13972943 (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid CAS No. 769912-51-8

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid

Cat. No.: B13972943
CAS No.: 769912-51-8
M. Wt: 329.4 g/mol
InChI Key: AJMYNFGVKPOATE-SNXNFCLHSA-N
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Description

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid is a complex organic compound that features a unique adamantyl group, a phenylethylamine moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Introduction of the Phenylethylamine Moiety: This step involves the reaction of the adamantyl intermediate with (1R)-2-hydroxy-1-phenylethylamine under basic conditions to form the desired amine linkage.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone or carboxylic acid formed from oxidation can be reduced back to the hydroxy group.

    Substitution: The phenylethylamine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols from ketones or carboxylic acids.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The phenylethylamine moiety may interact with aromatic residues in the target protein, while the hydroxy group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1-adamantyl)-2-aminoacetic acid: Lacks the phenylethylamine moiety, resulting in different biological activity.

    (2S)-2-(1-adamantyl)-2-hydroxyacetic acid: Lacks the amine group, affecting its reactivity and binding properties.

    (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, leading to different chemical properties.

Uniqueness

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid is unique due to the combination of the adamantyl group, phenylethylamine moiety, and hydroxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

769912-51-8

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid

InChI

InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1

InChI Key

AJMYNFGVKPOATE-SNXNFCLHSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4

Origin of Product

United States

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